molecular formula C6H5Br3S B2625591 2,3,5-Tribromo-4-ethylthiophene CAS No. 83663-35-8

2,3,5-Tribromo-4-ethylthiophene

Cat. No.: B2625591
CAS No.: 83663-35-8
M. Wt: 348.88
InChI Key: CHVCTERZCQTIGH-UHFFFAOYSA-N
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Description

2,3,5-Tribromo-4-ethylthiophene: is a brominated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of three bromine atoms at positions 2, 3, and 5, and an ethyl group at position 4 on the thiophene ring. It has a molecular formula of C6H5Br3S and a molecular weight of 348.88 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-tribromo-4-ethylthiophene typically involves the bromination of 4-ethylthiophene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to control the regioselectivity and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Tribromo-4-ethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

    Reduction: Zinc in acetic acid.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.

    Coupling Products: Biaryl compounds and other complex structures.

    Reduction Products: 4-ethylthiophene.

Scientific Research Applications

Chemistry: 2,3,5-Tribromo-4-ethylthiophene is used as a building block in organic synthesis, particularly in the preparation of more complex thiophene derivatives and conjugated polymers .

Biology and Medicine: Thiophene derivatives, including this compound, have shown potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. They are studied for their interactions with biological targets and potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). Its unique electronic properties make it valuable in the field of materials science .

Mechanism of Action

The mechanism of action of 2,3,5-tribromo-4-ethylthiophene in biological systems involves its interaction with cellular targets such as enzymes and receptors. The bromine atoms and the thiophene ring contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2,3,5-Tribromo-4-methylthiophene
  • 2,3,5-Tribromo-4-phenylthiophene
  • 2,3,5-Tribromo-4-butylthiophene

Comparison: Compared to its analogs, 2,3,5-tribromo-4-ethylthiophene has a unique combination of electronic and steric properties due to the presence of the ethyl group. This makes it particularly useful in specific applications where these properties are advantageous, such as in the synthesis of certain polymers and materials .

Properties

IUPAC Name

2,3,5-tribromo-4-ethylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br3S/c1-2-3-4(7)6(9)10-5(3)8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVCTERZCQTIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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